1-(4-Fluorosulfonyloxyphenyl)triazole
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Overview
Description
1-(4-Fluorosulfonyloxyphenyl)triazole is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science
Preparation Methods
The synthesis of 1-(4-Fluorosulfonyloxyphenyl)triazole typically involves the reaction of a suitable phenyl derivative with a triazole precursor. One common method includes the use of 1-bromoethenesulfonyl fluoride (BESF) as a synthetic equivalent for acetylenesulfonyl fluoride . This reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve scalable processes that utilize similar reaction pathways but are optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Fluorosulfonyloxyphenyl)triazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-(4-Fluorosulfonyloxyphenyl)triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)triazole involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyloxy group can enhance binding affinity and specificity, leading to effective inhibition or modulation of target activity. Pathways involved may include oxidative stress responses and electron transfer processes .
Comparison with Similar Compounds
1-(4-Fluorosulfonyloxyphenyl)triazole can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole core but different substituents.
Voriconazole: Another antifungal with a broader spectrum of activity.
Trazodone: An antidepressant that also features a triazole ring.
The uniqueness of this compound lies in its fluorosulfonyloxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-fluorosulfonyloxyphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S/c9-16(13,14)15-8-3-1-7(2-4-8)12-6-5-10-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGZEFKNDPTGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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